
2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
作用机制
The mechanism of action of 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is still being studied. However, it has been suggested that this compound works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has also been suggested that this compound works by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has minimal toxicity and does not have any significant effects on normal cells. However, this compound has been shown to have significant effects on cancer cells and can inhibit their growth and proliferation.
实验室实验的优点和局限性
One of the primary advantages of using 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide in lab experiments is its ability to selectively target cancer cells and inhibit their growth. Additionally, this compound has minimal toxicity and does not have any significant effects on normal cells. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer.
未来方向
There are several potential future directions for the study of 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide. One potential direction is to study the efficacy of this compound in vivo and understand its potential applications in the treatment of cancer and other diseases. Additionally, further research can be conducted to understand the mechanism of action of this compound and identify other potential targets for its use. Finally, efforts can be made to improve the solubility of this compound in water, which can make it easier to administer in lab experiments.
Conclusion:
2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is a chemical compound that has significant potential in various fields of scientific research. This compound has been studied extensively for its potential applications in the treatment of cancer, neurodegenerative diseases, and bacterial infections. While the mechanism of action of this compound is still being studied, it has been shown to selectively target cancer cells and inhibit their growth and proliferation. With further research, this compound has the potential to be a valuable tool in the fight against cancer and other diseases.
合成方法
The synthesis of 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide involves a multi-step process that starts with the reaction of o-toluidine and 2-bromoacetophenone in the presence of a base. This reaction results in the formation of 2-bromo-N-(o-tolyl)acetamide. The second step involves the reaction of 2-bromo-N-(o-tolyl)acetamide with 2-hydroxy-6-methylquinoline in the presence of a base to form 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide.
科学研究应用
2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. Additionally, this compound has also been studied for its potential applications in the treatment of neurodegenerative diseases and bacterial infections.
属性
IUPAC Name |
2-bromo-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O2/c1-16-11-12-22-18(13-16)14-19(24(29)27-22)15-28(23-10-6-3-7-17(23)2)25(30)20-8-4-5-9-21(20)26/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWSHKRSRYCOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-methylpiperidine-1-carbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7712050.png)
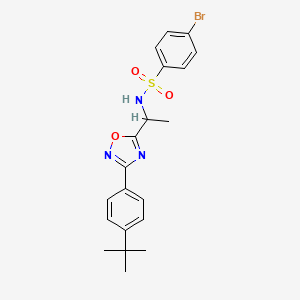



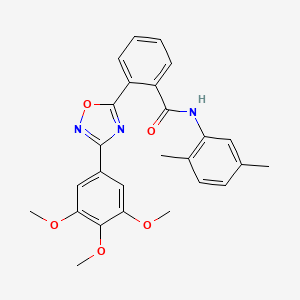
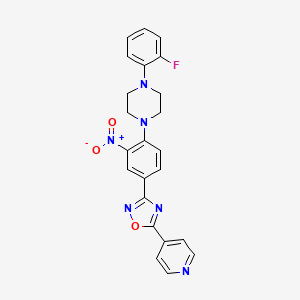
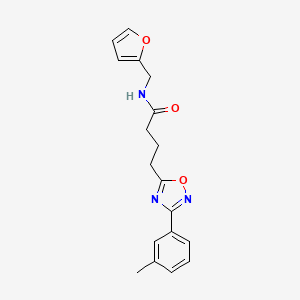


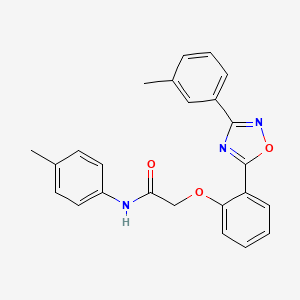
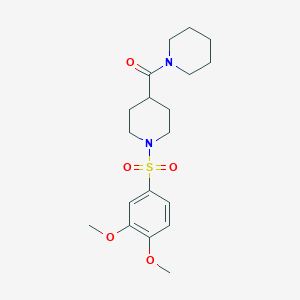
![N-(2H-1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7712139.png)
![ethyl 4-({N'-[(E)-[4-(methylsulfanyl)phenyl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7712156.png)